![molecular formula C7H13ClN2O B6181471 6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride CAS No. 2613384-43-1](/img/new.no-structure.jpg)
6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2,6-diazabicyclo[321]octan-7-one hydrochloride is a bicyclic compound with a unique structure that includes a diazabicyclo frameworkIts molecular formula is C7H13ClN2O, and it has a molecular weight of 176.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Diazabicyclo[3.2.1]octan-7-one: This compound shares a similar bicyclic structure but lacks the methyl group at the 6-position.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring, used in drug discovery and organic synthesis.
Uniqueness
6-methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
CAS No. |
2613384-43-1 |
---|---|
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.